molecular formula C17H20BNO2 B1396016 4-(2-Pyridinyl)phenylboronic acid pinacol ester CAS No. 908350-80-1

4-(2-Pyridinyl)phenylboronic acid pinacol ester

Cat. No.: B1396016
CAS No.: 908350-80-1
M. Wt: 281.2 g/mol
InChI Key: CMGIUUPUDMXXLT-UHFFFAOYSA-N
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Description

4-(2-Pyridinyl)phenylboronic acid pinacol ester is an organic compound that features a pyridine ring substituted with a phenyl group, which is further substituted with a dioxaborolane group

Preparation Methods

The synthesis of 4-(2-Pyridinyl)phenylboronic acid pinacol ester typically involves the Suzuki-Miyaura coupling reaction. This reaction is a cross-coupling method that forms carbon-carbon bonds between a boronic acid or boronate ester and an organohalide in the presence of a palladium catalyst and a base . The reaction conditions often include the use of solvents such as toluene or ethanol and bases like potassium carbonate or sodium hydroxide . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure higher yields and purity.

Chemical Reactions Analysis

4-(2-Pyridinyl)phenylboronic acid pinacol ester undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding phenols or quinones under specific conditions.

    Reduction: Reduction reactions can convert the compound into different derivatives, depending on the reducing agents used.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dioxaborolane group can be replaced by other functional groups.

    Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common reagents and conditions for these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol . Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(2-Pyridinyl)phenylboronic acid pinacol ester has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2-Pyridinyl)phenylboronic acid pinacol ester involves its ability to participate in cross-coupling reactions. The dioxaborolane group acts as a boron source, which can form carbon-carbon bonds with organohalides in the presence of a palladium catalyst . This process involves the activation of the boron atom and the subsequent formation of a new carbon-carbon bond, leading to the synthesis of biaryl compounds.

Comparison with Similar Compounds

Similar compounds to 4-(2-Pyridinyl)phenylboronic acid pinacol ester include:

These compounds share the dioxaborolane group but differ in their core structures, which can influence their reactivity and applications. The uniqueness of this compound lies in its combination of a pyridine ring and a phenyl group, making it a versatile building block in organic synthesis.

Biological Activity

4-(2-Pyridinyl)phenylboronic acid pinacol ester (CAS No. 908350-80-1) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. Boronic acids and their derivatives are known for their diverse applications, particularly in the fields of cancer therapy, antibacterial agents, and drug delivery systems. This article focuses on the biological activity of this specific compound, summarizing research findings, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a boronic acid functional group attached to a pyridine and phenyl structure. This unique arrangement allows for interactions with various biological targets, enhancing its therapeutic potential.

Table 1: Structural Characteristics

PropertyDescription
Molecular FormulaC14_{14}H16_{16}B1_{1}N1_{1}O3_{3}
Molecular Weight241.09 g/mol
SolubilitySoluble in organic solvents
Melting PointNot specified

The biological activity of this compound is primarily attributed to its ability to form reversible covalent bonds with diols and amino acids, which can modulate various biological pathways. Its boron atom can interact with hydroxyl groups in biomolecules, leading to altered enzyme activity or cellular signaling pathways.

Anticancer Activity

Research indicates that boronic acids can act as proteasome inhibitors, which are crucial in regulating protein degradation in cancer cells. A study highlighted the potential of boronic acid derivatives, including this compound, in inhibiting cancer cell growth by inducing cell cycle arrest at the G2/M phase. This mechanism is significant as it leads to apoptosis in various cancer cell lines .

Antibacterial Properties

Boronic acids have also been evaluated for their antibacterial properties. The compound demonstrated effectiveness against resistant bacterial strains by inhibiting β-lactamases, enzymes that confer resistance to β-lactam antibiotics. This activity suggests that this compound could be developed into a novel antibacterial agent .

Drug Delivery Systems

The compound has been utilized in the development of reactive oxygen species (ROS)-responsive drug delivery systems. For instance, it has been incorporated into hyaluronic acid-based nanoparticles for targeted delivery of curcumin, enhancing its anti-inflammatory and antioxidant properties in periodontal disease treatment .

Case Studies

  • Cancer Cell Line Study : In vitro studies involving various cancer cell lines showed that compounds similar to this compound exhibited IC50 values in the nanomolar range, indicating potent anticancer activity. The mechanism involved disruption of proteasomal function leading to accumulation of pro-apoptotic factors .
  • Antibacterial Efficacy : A comparative study on the efficacy of boronic acid derivatives revealed that this compound had a minimum inhibitory concentration (MIC) significantly lower than traditional antibiotics against certain Gram-negative bacteria, highlighting its potential as a new therapeutic agent .

Properties

IUPAC Name

2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20BNO2/c1-16(2)17(3,4)21-18(20-16)14-10-8-13(9-11-14)15-7-5-6-12-19-15/h5-12H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMGIUUPUDMXXLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00703887
Record name 2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00703887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

908350-80-1
Record name 2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00703887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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